molecular formula C25H24N4O B2895589 4-(1-methyl-1H-pyrazol-4-yl)-N-(naphthalen-1-ylmethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 2034387-42-1

4-(1-methyl-1H-pyrazol-4-yl)-N-(naphthalen-1-ylmethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No. B2895589
CAS RN: 2034387-42-1
M. Wt: 396.494
InChI Key: HTBGMBZVQUDENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-1H-pyrazol-4-yl)-N-(naphthalen-1-ylmethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C25H24N4O and its molecular weight is 396.494. The purity is usually 95%.
BenchChem offers high-quality 4-(1-methyl-1H-pyrazol-4-yl)-N-(naphthalen-1-ylmethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-pyrazol-4-yl)-N-(naphthalen-1-ylmethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Binding

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. It undergoes conformational changes around the pyrazole C3 substituent, suggesting that similar compounds, potentially including 4-(1-methyl-1H-pyrazol-4-yl)-N-(naphthalen-1-ylmethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, could interact with CB1 receptors in a complex manner, contributing to antagonist activity or inverse agonist effects depending on the receptor interaction (Shim et al., 2002).

Spectral Properties and Applications

A series of new benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones exhibit bright fluorescence in various media, suggesting that compounds like 4-(1-methyl-1H-pyrazol-4-yl)-N-(naphthalen-1-ylmethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide could have potential applications as fluorescent markers for biomedical applications, due to their structural similarities and the impact of carbonyl substituents on fluorescence properties (Galunov et al., 2003).

Synthesis and Antioxidant Evaluation

Pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant properties. Given the structural resemblance, 4-(1-methyl-1H-pyrazol-4-yl)-N-(naphthalen-1-ylmethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide could also be synthesized using similar methodologies and might possess antioxidant activities, contributing to potential therapeutic applications (Gouda, 2012).

properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O/c1-28-15-21(14-27-28)24-17-29(16-20-8-3-5-12-23(20)24)25(30)26-13-19-10-6-9-18-7-2-4-11-22(18)19/h2-12,14-15,24H,13,16-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBGMBZVQUDENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)NCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-pyrazol-4-yl)-N-(naphthalen-1-ylmethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

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